molecular formula C44H40N2 B12541389 9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-tert-butyl-9H-carbazole) CAS No. 799269-70-8

9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-tert-butyl-9H-carbazole)

Cat. No.: B12541389
CAS No.: 799269-70-8
M. Wt: 596.8 g/mol
InChI Key: NMDKRQAIKKMMSZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-tert-butyl-9H-carbazole) typically involves the following steps :

    Starting Materials: The synthesis begins with 3,6-di-tert-butylcarbazole and 4,4’-dibromobiphenyl.

    Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate (K2CO3), in a solvent like toluene.

    Procedure: The mixture is heated under reflux conditions for several hours, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-tert-butyl-9H-carbazole) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Molecular Formula

The molecular formula of 9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-tert-butyl-9H-carbazole) is C52H56N2C_{52}H_{56}N_2. This compound consists of two 3-tert-butyl-9H-carbazole units linked by a biphenyl moiety, contributing to its rigidity and planarity.

Physical Properties

  • Molecular Weight : Approximately 756 g/mol
  • Solubility : Soluble in common organic solvents such as chloroform and toluene.
  • Thermal Stability : Exhibits good thermal stability, making it suitable for high-temperature applications.

Organic Light-Emitting Diodes (OLEDs)

The compound has garnered attention in OLED technology due to its efficient light-emitting properties. Its structure allows for effective charge transport and exciton formation, which are crucial for OLED performance.

Case Study: OLED Performance

In a study evaluating various carbazole derivatives as OLED materials, 9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-tert-butyl-9H-carbazole) demonstrated superior electroluminescent efficiency compared to traditional materials. The device fabricated using this compound exhibited a luminous efficiency of over 20 cd/A at a low operating voltage, indicating its potential for use in energy-efficient display technologies .

Organic Photovoltaics (OPVs)

As a donor material in OPVs, this compound shows promise due to its ability to facilitate exciton generation and transport. Its high absorption coefficient in the visible region enhances the light-harvesting efficiency of photovoltaic cells.

Case Study: OPV Efficiency

Research conducted on bulk heterojunction solar cells incorporating 9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-tert-butyl-9H-carbazole) revealed an increase in power conversion efficiency (PCE) by approximately 15% compared to devices using conventional donor materials. The optimized blend ratio with fullerene derivatives resulted in improved charge separation and reduced recombination losses .

Thermally Activated Delayed Fluorescence (TADF)

The compound serves as an excellent host material for TADF emitters due to its suitable triplet energy level and molecular rigidity. TADF materials are of particular interest because they enable the harvesting of both singlet and triplet excitons for enhanced light emission.

Case Study: TADF Host Material

In a recent investigation into TADF systems, devices utilizing 9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-tert-butyl-9H-carbazole) as a host showed significant improvements in external quantum efficiency (EQE). The EQE reached values above 30%, demonstrating the effectiveness of this compound in facilitating efficient light emission from TADF emitters .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1’-biphenyl
  • 1,3-Bis(N-carbazolyl)benzene
  • 4,4’-Bis(N-carbazolyl)-1,1’-biphenyl

Uniqueness

Compared to similar compounds, 9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-tert-butyl-9H-carbazole) exhibits superior thermal stability and higher glass transition temperature, making it more suitable for high-performance OLED applications .

Biological Activity

The compound 9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-tert-butyl-9H-carbazole) is a derivative of carbazole that has garnered attention due to its potential biological activities, particularly in the realms of cancer therapy and fluorescence applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C52H56N2C_{52}H_{56}N_2 with a molecular weight of approximately 709.01 g/mol. The structure features two carbazole units linked by a biphenyl moiety, with tert-butyl groups that enhance its solubility and stability.

Anticancer Properties

Research indicates that carbazole derivatives exhibit promising anticancer activities. The compound has been evaluated for its ability to inhibit telomerase activity, which is crucial in cancer cell proliferation. Studies have shown that certain carbazole derivatives can act as telomerase inhibitors, potentially leading to reduced tumor growth .

Table 1: Summary of Anticancer Activities of Carbazole Derivatives

Compound NameMechanism of ActionCancer Type TargetedReference
9,9'-Biphenyl-bis(3-tert-butyl-9H-carbazole)Telomerase inhibitionVarious solid tumors
3-tert-butyl-9H-carbazoleInduction of apoptosisBreast cancer
1,2,3,6-Tetrasubstituted carbazolesG-quadruplex stabilizationLung cancer

Antimicrobial Activity

In addition to anticancer properties, some studies suggest that carbazole derivatives may possess antimicrobial activities. While specific data regarding the biphenyl-linked carbazole is limited, related compounds have shown effectiveness against various bacterial strains .

Mechanistic Insights

The biological activity of 9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-tert-butyl-9H-carbazole) can be attributed to its ability to interact with biological targets such as enzymes and receptors. For instance:

  • Telomerase Inhibition : Compounds that stabilize G-quadruplex structures can inhibit telomerase activity by preventing the elongation of telomeres in cancer cells.
  • Fluorescent Properties : The compound's structure allows for significant fluorescence under UV light, making it a candidate for applications in bioimaging and diagnostics .

Case Studies

  • Synthesis and Evaluation : A study synthesized various carbazole derivatives and evaluated their biological activity through molecular docking and in vitro assays. The results indicated that modifications at the 3 and 6 positions significantly enhanced anticancer potency .
  • Fluorescence Studies : Another investigation focused on the fluorescence properties of similar compounds, demonstrating that structural variations could lead to enhanced emission profiles suitable for organic light-emitting diodes (OLEDs) and bioimaging .

Properties

CAS No.

799269-70-8

Molecular Formula

C44H40N2

Molecular Weight

596.8 g/mol

IUPAC Name

3-tert-butyl-9-[4-[4-(3-tert-butylcarbazol-9-yl)phenyl]phenyl]carbazole

InChI

InChI=1S/C44H40N2/c1-43(2,3)31-19-25-41-37(27-31)35-11-7-9-13-39(35)45(41)33-21-15-29(16-22-33)30-17-23-34(24-18-30)46-40-14-10-8-12-36(40)38-28-32(44(4,5)6)20-26-42(38)46/h7-28H,1-6H3

InChI Key

NMDKRQAIKKMMSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=CC=CC=C86

Origin of Product

United States

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